molecular formula C2HBrF3NO B3391974 2,2,2-Trifluoro-N-hydroxyethanimidoyl bromide CAS No. 44637-25-4

2,2,2-Trifluoro-N-hydroxyethanimidoyl bromide

Cat. No. B3391974
CAS RN: 44637-25-4
M. Wt: 191.93 g/mol
InChI Key: JFRPJKPEZUJXMR-UHFFFAOYSA-N
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Description

“2,2,2-Trifluoro-N-hydroxyethanimidoyl bromide” is a chemical compound with the IUPAC name 2-bromo-1,1,1-trifluoro-2-nitrosoethane . It has a molecular weight of 191.94 .


Molecular Structure Analysis

The molecular structure of “2,2,2-Trifluoro-N-hydroxyethanimidoyl bromide” is represented by the InChI code: 1S/C2HBrF3NO/c3-1(7-8)2(4,5)6/h1H . This indicates that the molecule consists of 2 carbon atoms, 1 hydrogen atom, 1 bromine atom, 3 fluorine atoms, 1 nitrogen atom, and 1 oxygen atom .

properties

IUPAC Name

2,2,2-trifluoro-N-hydroxyethanimidoyl bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HBrF3NO/c3-1(7-8)2(4,5)6/h8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFRPJKPEZUJXMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NO)(C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HBrF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30786623
Record name 2,2,2-Trifluoro-N-hydroxyethanimidoyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30786623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoro-N-hydroxyethanimidoyl bromide

CAS RN

44637-25-4
Record name 2,2,2-Trifluoro-N-hydroxyethanimidoyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30786623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,2-Trifluoro-N-hydroxyethanimidoyl bromide
Reactant of Route 2
2,2,2-Trifluoro-N-hydroxyethanimidoyl bromide
Reactant of Route 3
2,2,2-Trifluoro-N-hydroxyethanimidoyl bromide
Reactant of Route 4
2,2,2-Trifluoro-N-hydroxyethanimidoyl bromide
Reactant of Route 5
2,2,2-Trifluoro-N-hydroxyethanimidoyl bromide
Reactant of Route 6
2,2,2-Trifluoro-N-hydroxyethanimidoyl bromide

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